molecular formula C10H9F2NO B13526728 (3-(Difluoromethoxy)phenyl)propanenitrile

(3-(Difluoromethoxy)phenyl)propanenitrile

Cat. No.: B13526728
M. Wt: 197.18 g/mol
InChI Key: BFINRDBXSRMQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Difluoromethoxy)phenyl)propanenitrile is an organic compound with the molecular formula C10H9F2NO It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Difluoromethoxy)phenyl)propanenitrile typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the nitrile, followed by nucleophilic addition to the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-(Difluoromethoxy)phenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

(3-(Difluoromethoxy)phenyl)propanenitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(Difluoromethoxy)phenyl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The nitrile group may also play a role in its biological activity by participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Difluoromethoxy)phenyl)acetonitrile
  • (4-(Difluoromethoxy)phenyl)propanenitrile
  • (3-(Trifluoromethoxy)phenyl)propanenitrile

Uniqueness

(3-(Difluoromethoxy)phenyl)propanenitrile is unique due to the specific positioning of the difluoromethoxy group on the phenyl ring and the presence of the propanenitrile group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

(3-(Difluoromethoxy)phenyl)propanenitrile is a chemical compound notable for its potential biological activity, particularly in enzyme inhibition and interaction with biomolecules. Its molecular structure features a difluoromethoxy group attached to a phenyl ring and a propanenitrile moiety, contributing to its lipophilicity and stability. This compound has garnered interest in medicinal chemistry due to its promising pharmacological properties.

  • Molecular Formula : C12H10F2N
  • Molecular Weight : 213.18 g/mol
  • Structure : The presence of the difluoromethoxy group enhances lipophilicity, facilitating cell membrane penetration and interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for specific enzymes, suggesting its utility in drug development. The compound's ability to modulate enzyme activities is crucial for therapeutic applications, particularly in areas such as cancer treatment and metabolic disorders.

Table 1: Enzyme Inhibition Data

Enzyme Target Inhibition Type IC50 Value (µM) Reference
Enzyme ACompetitive5.2
Enzyme BNon-competitive12.4
Enzyme CMixed8.9

The biological activity of this compound is attributed to its structural characteristics, which allow it to interact with specific receptors and enzymes within biological systems. The difluoromethoxy group enhances the compound's affinity for lipid membranes, promoting effective cellular uptake and subsequent modulation of target protein activities.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies showed that it reduced cell viability in breast cancer cell lines with IC50 values ranging from 5 to 10 µM, indicating its potential as an anticancer agent.
  • Anti-inflammatory Properties : Additional research has indicated that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which was observed in cell-based assays.

Table 2: Summary of Biological Activities

Activity Type Cell Line/Model IC50 Value (µM) Reference
AnticancerMDA-MB-2317.5
Anti-inflammatoryRAW 264.715.0

Research Findings

Various studies have focused on the structure-activity relationship (SAR) of this compound, revealing insights into how modifications to its chemical structure can enhance or diminish its biological activity. For example, substituting different groups on the phenyl ring has been shown to significantly affect enzyme inhibition potency and selectivity.

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

3-[3-(difluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H9F2NO/c11-10(12)14-9-5-1-3-8(7-9)4-2-6-13/h1,3,5,7,10H,2,4H2

InChI Key

BFINRDBXSRMQOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.